molecular formula C8H8N2 B1661410 5-Ethynyl-6-methylpyridin-3-amine CAS No. 905439-52-3

5-Ethynyl-6-methylpyridin-3-amine

Cat. No.: B1661410
CAS No.: 905439-52-3
M. Wt: 132.16
InChI Key: MUKZZPCDRSPISK-UHFFFAOYSA-N
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Description

5-Ethynyl-6-methylpyridin-3-amine: is a chemical compound with the molecular formula C8H8N2 It is a derivative of pyridine, characterized by the presence of an ethynyl group at the 5-position and a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-6-methylpyridin-3-amine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 5-bromo-2-methylpyridin-3-amine.

    Suzuki-Miyaura Coupling: This starting material undergoes a Suzuki-Miyaura cross-coupling reaction with an appropriate ethynylboronic acid or ethynylboronate ester in the presence of a palladium catalyst and a base.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Suzuki-Miyaura coupling reaction is a scalable and efficient method that can be adapted for large-scale production. The choice of reagents, solvents, and reaction conditions can be optimized to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Ethynyl-6-methylpyridin-3-amine can undergo nucleophilic substitution reactions, particularly at the ethynyl group.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms or the ethynyl group.

    Coupling Reactions: It can undergo further coupling reactions, such as Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Organic solvents like tetrahydrofuran, dimethylformamide, or dichloromethane.

Major Products:

    Substituted Pyridines: Resulting from substitution reactions.

    Coupled Products: Formed through coupling reactions with various aryl or alkyl groups.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology and Medicine:

    Drug Development:

    Biological Probes: Used in the design of probes for studying biological systems.

Industry:

    Material Science: Applications in the development of new materials with specific properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 5-Ethynyl-6-methylpyridin-3-amine in various applications depends on its interaction with molecular targets. In catalytic reactions, it acts as a ligand, coordinating with metal centers to facilitate the formation of new chemical bonds. In biological systems, its mechanism of action would involve binding to specific proteins or enzymes, altering their activity or function.

Comparison with Similar Compounds

    5-Bromo-2-methylpyridin-3-amine: A precursor in the synthesis of 5-Ethynyl-6-methylpyridin-3-amine.

    6-Methylpyridin-3-amine: Lacks the ethynyl group, resulting in different reactivity and applications.

    5-Ethynylpyridin-3-amine:

Uniqueness: this compound is unique due to the presence of both the ethynyl and methyl groups, which confer distinct chemical properties and reactivity. This dual substitution pattern makes it a versatile compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

5-ethynyl-6-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-3-7-4-8(9)5-10-6(7)2/h1,4-5H,9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUKZZPCDRSPISK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)N)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801300065
Record name 5-Ethynyl-6-methyl-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801300065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905439-52-3
Record name 5-Ethynyl-6-methyl-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=905439-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethynyl-6-methyl-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801300065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethynyl-6-methylpyridin-3-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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